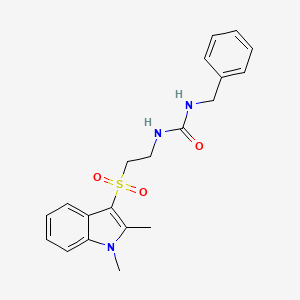

1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

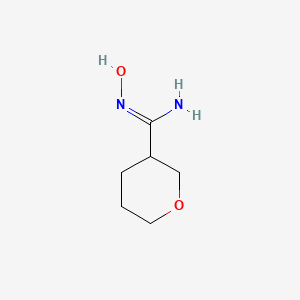

“1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a complex organic compound. It contains an indole group, which is a common and important structure in many organic compounds, particularly in pharmaceuticals . Indole-based compounds are known for their biological and pharmaceutical activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the indole group, sulfonyl group, and urea group. The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Indoles are generally crystalline and colorless with a specific odor .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways of the ABTS radical cation-based assays, which are abundant in antioxidant capacity assays. Although not directly mentioning "1-benzyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea", understanding the reaction pathways and the role of specific antioxidants can provide insights into how similar compounds might interact in these assays (Ilyasov et al., 2020).

Electrochemical Surface Finishing and Energy Storage

- Electrochemical Surface Finishing and Energy Storage Technology with Room-Temperature Haloaluminate Ionic Liquids and Mixtures : Reviews progress in electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids. The study provides insights into how different compounds, including urea derivatives, play a role in electroplating and energy storage, offering a potential application area for similar compounds (Tsuda et al., 2017).

Synthesis of Organic Carbonates

- Synthesis of Organic Carbonates from Alcoholysis of Urea : Discusses the synthesis of organic carbonates from urea, highlighting the importance of various urea derivatives in creating environmentally friendly compounds for industrial applications, including the potential role of "this compound" in such synthetic processes (Shukla & Srivastava, 2017).

Biological Significance of Sulfamide Derivatives

- The Role of Sulfamide Derivatives in Medicinal Chemistry : Highlights the medicinal applications of sulfamide derivatives, pointing towards the therapeutic potential of compounds containing the sulfamide functional group. This review can guide research into the medicinal applications of "this compound" and similar compounds (Reitz et al., 2009).

Hydrogen Bonding in Solvent Mixtures

- Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents : Reviews the hydrogen bonding interactions of dimethyl sulfoxide with cosolvent molecules, providing a basis for understanding how "this compound" might interact in solvent mixtures, influencing solubility and reaction pathways (Kiefer et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Properties

IUPAC Name |

1-benzyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-15-19(17-10-6-7-11-18(17)23(15)2)27(25,26)13-12-21-20(24)22-14-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXLUCGTUJRJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

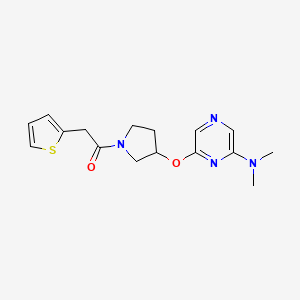

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)

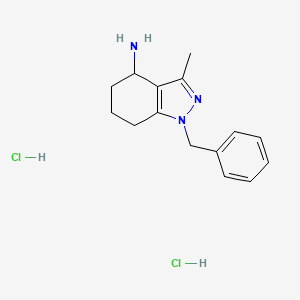

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)

![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)

![7-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2545032.png)

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)

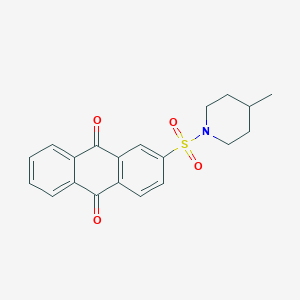

![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)

![3-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2545036.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2545037.png)